2-(Ethoxymethyl)furan
Overview
Description
Synthesis Analysis
The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block demonstrates the potential of furan derivatives in polymer chemistry. Candida antarctica Lipase B was employed to polymerize 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, yielding novel biobased furan polyesters with desirable molecular weights and physical properties (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of ethyl naphtho[2,1-b]furan-2-carboxylate, a related furan compound, was characterized by spectroscopic techniques and confirmed through X-ray diffraction studies. It revealed a planar furan ring and specific cell parameters, contributing to the understanding of furan derivatives' structural aspects (Shruthi et al., 2012).
Chemical Reactions and Properties
3-Oxo-2H-furan derivatives, including 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans, demonstrate specific reactivities, such as not enolizing to hydroxyfurans but acting as unsaturated ketones towards various nucleophiles. This behavior underlines the unique chemical properties of furan derivatives (Rijke & Boelens, 1973).
Physical Properties Analysis
The synthesis and structural studies of furan derivatives, such as ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, provide insight into their physical properties. The characterization of these compounds through spectroscopic evidence, including FTIR and NMR, supports the understanding of their physical attributes (Suwito et al., 2017).
Chemical Properties Analysis
The catalytic oxidation of furan and related compounds with hydrogen peroxide demonstrates the formation of various hydroxy- and ethoxydihydrofurans and ethoxyfuran, showcasing the versatile chemical properties of furan derivatives under oxidative conditions (Poskonin et al., 1998).
Scientific Research Applications
Furan Platform Chemicals
- Scientific Field : Green Chemistry
- Application Summary : 2-(Ethoxymethyl)furan is a type of furan platform chemical (FPC), which are directly available from biomass like furfural and 5-hydroxymethylfurfural . These FPCs are being increasingly used in the chemical industry as it transitions from traditional resources such as crude oil to biomass .
- Results or Outcomes : The main outcome of this application is the synthesis of a wide range of compounds from biomass via FPCs .
Ethanolysis of Furfuryl Alcohol
- Scientific Field : Reaction Chemistry & Engineering
- Application Summary : 2-(Ethoxymethyl)furan can be produced through the ethanolysis of furfuryl alcohol . This process involves the transformation of bio-based furfuryl alcohol into ethyl levulinate .
- Methods of Application : The process involves the use of antibiotic residue derived solid acids, with KOH modification and chlorosulfonic acid decoration playing a crucial role in the production of ethyl levulinate .
- Results or Outcomes : The yields of 2-(ethoxymethyl)furan and ethyl levulinate were associated with the acid density of the gentamicin residue derived solid acids . A maximum ethyl levulinate yield of 84.5% was achieved at 160 °C after 1.5 hours .
Synthesis of Other Compounds
- Scientific Field : Industrial Chemistry
- Application Summary : 2-(Ethoxymethyl)furan is primarily used in the synthesis of other compounds, such as synthetic fragrances, rubber additives, and intermediates in the pharmaceutical industry .
- Results or Outcomes : The main outcome of this application is the production of various compounds for different industries .
Solvent and Dissociating Agent
- Scientific Field : Industrial Chemistry
- Application Summary : 2-(Ethoxymethyl)furan can be used as a solvent and dissociating agent in various industries, such as dyes, inks, and coatings .
- Results or Outcomes : The main outcome of this application is the use of 2-(Ethoxymethyl)furan as a solvent and dissociating agent in various industrial processes .
Biofuel Additive
- Scientific Field : Green Energy
- Application Summary : 2-(Ethoxymethyl)furan can be used as a biofuel additive . It’s a potential substrate for biopolymer production .
- Results or Outcomes : The main outcome of this application is the use of 2-(Ethoxymethyl)furan as a biofuel additive .
Production of Synthetic Fragrances
- Scientific Field : Industrial Chemistry
- Application Summary : 2-(Ethoxymethyl)furan is used in the production of synthetic fragrances .
- Results or Outcomes : The main outcome of this application is the production of various synthetic fragrances .
Rubber Additives
- Scientific Field : Industrial Chemistry
- Application Summary : 2-(Ethoxymethyl)furan is used as an additive in the rubber industry .
- Results or Outcomes : The main outcome of this application is the enhancement of the properties of rubber products .
Pharmaceutical Intermediates
Safety And Hazards
Future Directions
The future directions of research on 2-(Ethoxymethyl)furan could involve exploring the limitations and potential applications of this compound. For instance, the high-value utilization of antibiotic residues as well as the synthesis of platform chemicals over organic waste derived catalytic materials could be potential areas of exploration .
properties
IUPAC Name |
2-(ethoxymethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGBNDNKYPEAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211780 | |
Record name | Ethyl furfuryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, spicy aroma | |
Record name | Ethyl furfuryl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
149.00 to 150.00 °C. @ 760.00 mm Hg | |
Record name | 2-(Ethoxymethyl)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-(Ethoxymethyl)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl furfuryl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.982-0.988 | |
Record name | Ethyl furfuryl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-(Ethoxymethyl)furan | |
CAS RN |
6270-56-0 | |
Record name | Furfuryl ethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6270-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl furfuryl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6270-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl furfuryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethoxymethyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL FURFURYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y4OZI563U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-(Ethoxymethyl)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.